Cas no 1014070-46-2 (1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide)
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide
- 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- AKOS024644773
- 1014070-46-2
- F2382-0433
- 1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide
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- Inchi: 1S/C27H27N3O3/c1-32-25-15-9-8-14-23(25)16-17-28-26(31)24-19-30(18-21-10-4-2-5-11-21)29-27(24)33-20-22-12-6-3-7-13-22/h2-15,19H,16-18,20H2,1H3,(H,28,31)
- InChI Key: GQTDIHKTWDSCSE-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C(C(NCCC2C=CC=CC=2OC)=O)=CN(CC2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 441.20524173g/mol
- Monoisotopic Mass: 441.20524173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 65.4Ų
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2382-0433-2μmol |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-5μmol |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-10μmol |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-20μmol |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-1mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-2mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-3mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-4mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-5mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2382-0433-10mg |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
1014070-46-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide
Research Brief on 1-Benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide (CAS: 1014070-46-2)
The compound 1-benzyl-3-(benzyloxy)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide (CAS: 1014070-46-2) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological relevance.
Recent studies have highlighted the role of this pyrazole-4-carboxamide derivative as a modulator of specific signaling pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein-protein interactions (PPIs) involved in inflammatory responses. The compound's unique structural features, including the benzyloxy and methoxyphenyl moieties, contribute to its binding affinity and selectivity.
In vitro studies using human cell lines have shown that 1014070-46-2 exhibits dose-dependent inhibition of NF-κB activation at concentrations ranging from 0.1 to 10 μM. Molecular docking simulations suggest that the compound binds to the p50 subunit of NF-κB, disrupting its interaction with downstream effectors. These findings position it as a promising lead compound for developing anti-inflammatory therapeutics.
Pharmacokinetic evaluations in rodent models reveal favorable absorption and distribution profiles, with a plasma half-life of approximately 4.5 hours. The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in neuroinflammatory disorders. However, metabolic stability studies indicate rapid hepatic clearance via CYP3A4-mediated oxidation, necessitating structural optimization for clinical development.
Ongoing research explores structure-activity relationships (SAR) of this scaffold. A recent patent application (WO2023056123) discloses analogs with improved metabolic stability while maintaining target engagement. These developments underscore the compound's significance as a chemical probe and potential therapeutic candidate in inflammation-related pathologies.
Future directions include investigating the compound's effects in animal models of chronic inflammation and evaluating its therapeutic window. The convergence of computational modeling, medicinal chemistry, and biological validation continues to advance our understanding of this promising molecular entity in the context of precision medicine.
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